

# Spectroscopic Profile of 2,4-Diphenyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diphenyl-1,3-dioxolane

Cat. No.: B15402274

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**2,4-diphenyl-1,3-dioxolane**. Due to the limited availability of published experimental spectra in readily accessible databases, this document presents predicted spectroscopic data based on established chemical principles and spectral database simulations. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

#### **Chemical Structure**

#### 2,4-Diphenyl-1,3-dioxolane

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

CAS Number: 4141-38-2

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2,4-diphenyl-1,3-dioxolane**. This data is derived from computational models and should be used as a reference



for comparison with experimentally obtained spectra.

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25-7.45	m	10H	Aromatic protons (C <sub>6</sub> H₅)
~5.90	S	1H	O-CH-O (acetal proton)
~5.20	dd	1H	O-CH(Ph)-CH <sub>2</sub>
~4.30	dd	1H	O-CH <sub>2</sub> (one proton)
~3.80	dd	1H	O-CH <sub>2</sub> (one proton)

Predicted in CDCl<sub>3</sub> at 300 MHz.

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~140	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~104	O-CH-O (acetal carbon)
~80	O-CH(Ph)-CH <sub>2</sub>
~70	O-CH <sub>2</sub>

Predicted in CDCl<sub>3</sub> at 75 MHz.

## **Table 3: Predicted IR Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1490, 1450	Medium-Strong	C=C stretch (aromatic ring)
1200-1000	Strong	C-O stretch (acetal)
750, 700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

**Table 4: Predicted Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Proposed Fragment
226	40	[M] <sup>+</sup> (Molecular Ion)
225	100	[M-H]+
149	30	[C <sub>6</sub> H <sub>5</sub> CHOCH <sub>2</sub> O] <sup>+</sup>
105	90	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

### **Experimental Protocols**

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like **2,4-diphenyl-1,3-dioxolane**. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- ¹H NMR Acquisition:
  - Place the NMR tube in the spectrometer.



- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).[1]
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample as for <sup>1</sup>H NMR.
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required (typically several hundred to thousands).[2]
  - A wider spectral width is used compared to <sup>1</sup>H NMR.
- Processing: Apply Fourier transformation to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[3]
- Acquisition:



- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
   [4]
- Place the sample in the IR beam path.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

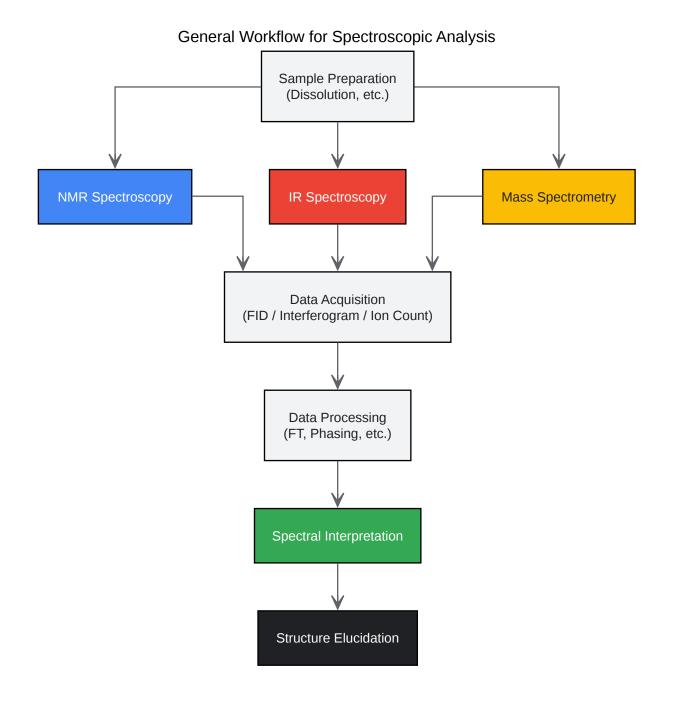
#### **Mass Spectrometry (MS)**

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] The solution may need to be further diluted depending on the sensitivity of the instrument.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for small molecules.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

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